Zafirlukast metabolite M1

Description

Properties

IUPAC Name |

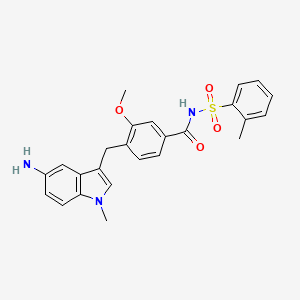

4-[(5-amino-1-methylindol-3-yl)methyl]-3-methoxy-N-(2-methylphenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-16-6-4-5-7-24(16)33(30,31)27-25(29)18-9-8-17(23(13-18)32-3)12-19-15-28(2)22-11-10-20(26)14-21(19)22/h4-11,13-15H,12,26H2,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBZIIQASMYNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)N)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466385 | |

| Record name | 4-[(5-Amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxy-N-(2-methylbenzene-1-sulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219583-10-5 | |

| Record name | 4-[(5-Amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxy-N-(2-methylbenzene-1-sulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, commonly referred to by its CAS number 219583-10-5, is a benzamide derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C25H25N3O4S

Molecular Weight : 463.55 g/mol

Structure : The compound features an indole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been studied for its effects on the following:

- Serotonin Receptors : The compound exhibits high selectivity for serotonin receptors, particularly 5-HT_2A and 5-HT_6R. This selectivity suggests potential applications in treating mood disorders and cognitive dysfunctions .

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes involved in cancer progression, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial in nucleotide synthesis .

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound can inhibit cell growth in various cancer cell lines, demonstrating potential as anticancer agents .

Biological Activity Overview

The biological activity of 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound and its analogs:

- Preclinical Studies on Antitumor Activity : Research demonstrated that compounds with similar structures inhibited the growth of human glioblastoma and melanoma cells. The presence of specific functional groups was essential for enhancing cytotoxicity (IC50 values ranging from 10–30 µM) against these cell lines .

- Serotonergic Activity Analysis : A study highlighted the compound's ability to selectively bind to serotonin receptors, which could lead to enhanced treatment options for anxiety and depression disorders. The oral bioavailability and brain penetration were noted as significant advantages for therapeutic use .

- Metabolic Stability Assessment : Investigations into the metabolic pathways revealed that the compound has favorable stability in plasma and liver microsomes, indicating a lower likelihood of rapid degradation in vivo .

Scientific Research Applications

Anticancer Research

One of the primary applications of this compound is in anticancer research. Studies have demonstrated its efficacy against various cancer cell lines. For instance, a study identified this compound as a candidate through screening drug libraries on multicellular spheroids, revealing its potential to inhibit tumor growth effectively .

Table 1: Anticancer Activity of the Compound

Anti-inflammatory Properties

Research suggests that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. Such mechanisms are crucial for developing new therapeutic agents for inflammatory diseases.

Antidiabetic Potential

The compound has also been linked to potential antidiabetic effects. A study indicated that similar indole derivatives can enhance insulin sensitivity and modulate glucose metabolism, suggesting that this compound may offer similar benefits .

Case Study 1: Anticancer Efficacy

In a comprehensive study published in Pharmaceutical Research, researchers screened various compounds for their ability to inhibit cancer cell proliferation. The results indicated that the compound significantly reduced cell viability in multiple cancer types, showcasing its potential as a lead compound for further development .

Case Study 2: Mechanistic Insights

A separate investigation focused on the mechanism of action of related indole compounds, demonstrating their ability to induce apoptosis in cancer cells through activation of caspase pathways. This insight suggests that 4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide may share similar apoptotic mechanisms, warranting further exploration .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related sulfonamide derivatives from the provided evidence:

Key Observations:

Structural Diversity: The target compound’s indole-benzamide core distinguishes it from pyrazole () and triazole () analogs. Indoles are associated with serotonin receptor interactions, whereas triazoles are often used in antifungal agents .

Synthetic Complexity :

- Gold catalysis () and copper-mediated click chemistry () are common in heterocycle synthesis. The target’s synthesis likely requires regioselective alkylation and sulfonylation, akin to procedures in but without explicit catalyst details .

Pharmacological Implications: The 5-amino group on the target’s indole could improve solubility and hydrogen-bonding capacity relative to ’s acetylphenyl substituent, which may reduce metabolic stability . ’s fluorine and chlorine atoms enhance electronegativity and bioavailability, suggesting the target’s methoxy group might offer similar advantages in tuning electronic effects .

Analytical Techniques :

- Crystallographic methods (e.g., APEX2/SAINT in ) are critical for confirming the stereochemistry of sulfonamide derivatives, a step that would be essential for validating the target’s structure .

Preparation Methods

Synthesis of the Indole Derivative

- Starting Material: 5-amino-1-methylindole or its protected derivatives.

- Functionalization: The indole is functionalized at the 3-position with a methyl group that serves as a linker to the benzamide moiety. This step often involves selective alkylation or Mannich-type reactions to introduce the methylene bridge.

Preparation of the Benzamide Intermediate

- Starting Material: 3-methoxy-4-substituted benzoic acid derivatives or their esters (e.g., methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate as a precursor).

- Amidation: Conversion of the acid or ester to the corresponding benzamide is achieved via standard amide bond formation techniques, such as reaction with amines under coupling conditions (e.g., using carbodiimides or acid chlorides).

Sulfonylation

- Sulfonylating Agent: 2-methylphenylsulfonyl chloride or equivalent sulfonylating reagents.

- Reaction Conditions: The benzamide intermediate is reacted with the sulfonyl chloride under basic conditions (e.g., in the presence of a base like triethylamine) to form the sulfonamide linkage at the amide nitrogen. This step is critical for introducing the sulfonyl group that defines the compound’s pharmacophore.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Indole functionalization | 5-amino-1-methylindole + formaldehyde or alkylating agent, acid/base catalyst | Introduction of methylene linker at C-3 |

| 2 | Esterification/Amidation | 3-methoxy-4-substituted benzoic acid + amine, coupling agent (e.g., EDC, DCC) | Formation of benzamide intermediate |

| 3 | Sulfonylation | 2-methylphenylsulfonyl chloride + base (e.g., triethylamine) | Formation of sulfonamide on benzamide N |

| 4 | Coupling and purification | Controlled temperature, solvent (e.g., dichloromethane), chromatographic purification | Final compound with high purity |

Analytical Characterization

- FTIR Spectroscopy: Confirms functional groups such as amide carbonyl, sulfonyl, and amino groups.

- NMR Spectroscopy (1H and 13C): Validates the chemical environment of protons and carbons, confirming substitution patterns on the indole and benzamide rings.

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the target compound.

- Purity Assessment: HPLC or LC-MS is used to ensure the compound’s purity, critical for pharmaceutical applications.

Research Findings and Optimization Notes

- The sulfonylation step requires careful control of reaction conditions to avoid over-sulfonylation or side reactions.

- Protecting groups may be employed on the amino group of the indole during early steps to prevent unwanted reactions.

- The choice of coupling agents and solvents significantly affects yield and purity.

- The compound is often synthesized as an impurity or metabolite in the context of Zafirlukast, so methods are adapted to isolate and characterize it efficiently.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Indole derivative | 5-amino-1-methylindole |

| Benzamide precursor | 3-methoxy-4-substituted benzoic acid or ester |

| Sulfonylating agent | 2-methylphenylsulfonyl chloride |

| Coupling agents | Carbodiimides (e.g., EDC, DCC) |

| Solvents | Dichloromethane, DMF, or similar |

| Bases | Triethylamine or other organic bases |

| Purification methods | Preparative HPLC, recrystallization |

| Characterization tools | FTIR, 1H/13C NMR, Mass Spectrometry, HPLC |

Q & A

Q. Key intermediates :

- (4R,5S)-3-(1-oxo-4,4,4-trifluorobutyl)-4-methyl-5-phenyl-2-oxazolidinone.

- 1-Methyl-5-aminoindole derivatives.

How does the chirality of the amide substituent influence biological activity?

Level: Advanced

Methodological Answer:

The R enantiomer (compound 38p) exhibits superior potency compared to the S enantiomer (38o), with a Ki of 0.42 nM for LTD4 receptor antagonism in guinea pig lung membranes .

- Experimental validation :

- Binding assays : Radiolabeled [³H]LTD4 displacement studies.

- Functional assays : pKB values (10.13 ± 0.14) against LTE4-induced tracheal contraction.

- Synthetic strategy : Chiral resolution via oxazolidinone intermediates ensures enantiomeric purity.

How should researchers resolve discrepancies in reported binding affinity (Ki) values across studies?

Level: Advanced

Methodological Answer:

Discrepancies may arise from:

- Assay conditions (e.g., membrane preparation, temperature).

- Receptor source (species-specific isoforms).

Q. Steps for validation :

Standardize protocols : Use guinea pig lung membranes for consistency .

Cross-validate : Compare functional antagonism (e.g., tracheal contraction assays) with binding data.

Statistical analysis : Report mean ± SEM for at least three independent replicates.

What experimental design strategies optimize synthesis yield and purity?

Level: Advanced

Methodological Answer:

- Design of Experiments (DoE) :

- Flow chemistry : Enhances reproducibility in diazomethane synthesis (applicable to intermediates) .

- Analytical QC : Use HPLC and NMR for real-time monitoring.

Which analytical techniques are critical for structural confirmation?

Level: Basic

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration (e.g., CCDC-1441403 for analogous compounds) .

- NMR spectroscopy : Assigns protons in the indole (δ 7.2–7.8 ppm) and sulfonyl groups (δ 3.0–3.5 ppm).

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₂₇H₂₅N₃O₄S requires 487.16 g/mol).

What in vivo and in vitro models assess pharmacological efficacy?

Level: Advanced

Methodological Answer:

- In vitro :

- In vivo :

How can stability studies predict compound degradation under storage?

Level: Advanced

Methodological Answer:

- Accelerated stability testing :

- Conditions : 40°C/75% RH for 6 months.

- Analytical methods : HPLC to detect hydrolysis (amide bond) or oxidation (indole ring).

- Degradation pathways :

- Photolysis : Use amber vials to prevent indole ring cleavage.

- Hydrolysis : Buffer solutions at pH 1–13 to assess susceptibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.